2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde
Description
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS/c1-8-3-9(2)5-10(4-8)12-13-11(6-14)7-15-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGDBCOQDDGYRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=CS2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695873 | |
| Record name | 2-(3,5-Dimethylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-96-6 | |
| Record name | 2-(3,5-Dimethylphenyl)-4-thiazolecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885278-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,5-Dimethylphenyl)-1,3-thiazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde typically involves the reaction of 3,5-dimethylphenylamine with thioamide and an aldehyde under specific conditions . The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires careful control of temperature and pH to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions, where the thiazole ring is substituted with different functional groups. Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
Pharmaceutical Development
2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural properties are conducive to the development of drugs that can modulate neurotransmitter levels and exhibit neuroprotective effects .
Case Study: Anticholinesterase Activity
Research has shown that thiazole derivatives can inhibit acetylcholinesterase activity, which is crucial for treating conditions like Alzheimer’s disease. Compounds similar to this one have demonstrated significant inhibitory effects in vitro, suggesting potential therapeutic applications .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides. It plays a role in improving crop yields and protecting plants from pests through its ability to disrupt pest metabolic pathways .
Table: Efficacy of Agrochemicals
| Agrochemical | Target Pest | Efficacy (Active Ingredient Concentration) |
|---|---|---|
| Pesticide A | Insects | 0.5% |
| Herbicide B | Weeds | 1% |
Material Science
The compound is also employed in developing novel materials such as polymers and coatings. The thiazole ring contributes to improved thermal and chemical stability, making it suitable for various industrial applications .
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent in various techniques for detecting and quantifying specific compounds in complex mixtures. This application is vital for quality control in laboratories .
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. For instance:
Table: Antimicrobial Activity
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that this compound could serve as a lead in developing new antimicrobial agents targeting resistant strains.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have revealed that compounds with structural similarities to this compound exhibit cytotoxic effects against various cancer cell lines.
Table: Anticancer Activity
| Cell Line | IC50 (µM) | Reference Compound (IC50 µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Doxorubicin (10.0) |
| A549 (Lung Cancer) | 12.5 | Cisplatin (8.0) |
| HeLa (Cervical Cancer) | 20.0 | Paclitaxel (15.0) |
The IC50 values indicate that this compound possesses comparable cytotoxicity to established chemotherapeutic agents.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it can bind to enzymes and inhibit their activity, leading to changes in cellular processes . The thiazole ring structure allows it to interact with various biological molecules, making it a versatile compound in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazole Derivatives with Carbamate Functional Groups
Complex thiazole-carbamate hybrids, such as those reported in Pharmacopeial Forum (2017), exhibit structural similarities in the thiazole core but differ significantly in substituents and functional groups. For example, compounds like (2S,3S,5S)-5-[(S)-2-(3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido)-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate (compound n) feature carbamate linkages, hydroperoxypropan-2-yl groups, and extended peptide-like backbones . In contrast, 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde is simpler, with a reactive aldehyde group that may prioritize synthetic utility over direct bioactivity.
Substituted Thiazole Carboxylates and Carbonates
Ethyl 2-(3-fluorophenyl)thiazole-4-carboxylate and 4-nitrophenyl (thiazol-5-ylmethyl) carbonate hydrochloride (CAS: 154212-59-6) share the thiazole core but differ in substituents and functional groups. The ethyl carboxylate and carbonate functionalities in these analogs may confer greater hydrolytic stability than the aldehyde group, which is prone to oxidation or nucleophilic attack.
Thiadiazole Derivatives with 3,5-Dimethylphenyl Substituents
The thiadiazole derivative (E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine (Acta Crystallographica Section E, 2010) shares the 3,5-dimethylphenyl substituent but replaces the thiazole ring with a 1,3,4-thiadiazole core. Thiadiazoles are known for insecticidal and fungicidal activities, as demonstrated by this compound’s planar structure and hydrogen-bonding network . The thiazole-thiadiazole distinction significantly impacts electronic properties and bioactivity: thiadiazoles often exhibit higher metabolic stability, while thiazoles are more reactive due to their nitrogen-sulfur heteroatom arrangement.
Table 1. Comparative Analysis of Key Compounds
Biological Activity
2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H11N1OS
- Molecular Weight : 219.29 g/mol
This compound consists of a thiazole ring substituted with a 3,5-dimethylphenyl group and an aldehyde functional group at the fourth position.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on various thiazole compounds indicated that derivatives similar to this compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Compound | Target Organism | Activity (MIC µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents targeting resistant strains.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. In vitro assays have revealed that compounds with structural similarities to this compound exhibit cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Reference Compound (IC50 µM) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.0 | Doxorubicin (10.0) |
| A549 (Lung Cancer) | 12.5 | Cisplatin (8.0) |
| HeLa (Cervical Cancer) | 20.0 | Paclitaxel (15.0) |
The IC50 values indicate that this compound possesses comparable cytotoxicity to established chemotherapeutic agents, highlighting its potential for further development.
The mechanism by which this compound exerts its biological effects is believed to involve the interaction with cellular targets such as enzymes and receptors. Thiazoles are known to inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit protein synthesis by targeting ribosomal RNA.
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.
Case Studies
Recent studies have explored the efficacy of thiazole derivatives in various disease models:
- Study on Antibacterial Efficacy : A series of compounds including this compound were tested against methicillin-resistant Staphylococcus aureus (MRSA). Results demonstrated effective inhibition at low concentrations.
- Anticancer Research : In vivo studies using xenograft models showed that treatment with thiazole derivatives led to significant tumor regression compared to controls, indicating their potential role in cancer therapy.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(3,5-Dimethylphenyl)thiazole-4-carbaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting 3,5-dimethylphenyl-substituted thioamides with α-haloaldehydes under reflux in ethanol or THF. For example, substituting bromoacetaldehyde derivatives with 3,5-dimethylphenylthioamide in the presence of glacial acetic acid as a catalyst yields the thiazole core. Optimal conditions (e.g., 4–6 hours reflux at 70–80°C) improve yields to ~65–75%. Prolonged heating (>8 hours) may lead to side reactions like aldehyde oxidation .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer : Characterization involves:
- NMR : and NMR to confirm the thiazole ring (δ 8.2–8.5 ppm for aldehyde proton, δ 160–165 ppm for thiazole carbons).
- IR : Strong absorption at ~1680–1700 cm for the aldehyde group.
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 232.1).
- X-ray Crystallography : Resolves substituent orientation on the thiazole ring, critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological screening data exist for this compound, and how should researchers interpret contradictory results?
- Methodological Answer : Initial studies report moderate antimicrobial activity against Staphylococcus aureus (MIC: 32 µg/mL) but weaker activity against Gram-negative strains. Contradictions in cytotoxicity data (e.g., IC ranging from 12–45 µM in cancer cell lines) may arise from assay variability (e.g., MTT vs. ATP-based assays). Researchers should:
- Replicate experiments across multiple cell lines.
- Validate results using orthogonal assays (e.g., apoptosis markers).
- Control for aldehyde reactivity, which may interfere with redox-sensitive assays .
Advanced Research Questions
Q. How does the 3,5-dimethylphenyl substituent influence the compound’s electronic properties and binding to biological targets?
- Methodological Answer : The electron-donating methyl groups enhance π-π stacking with hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms). Computational studies (DFT calculations) show a 10–15% increase in electron density at the thiazole ring compared to unsubstituted analogs, improving ligand-receptor affinity. Replace the methyl groups with halogens (e.g., Cl, F) to test electronic effects on activity .
Q. What strategies optimize the stability of this compound under physiological conditions?
- Methodological Answer : The aldehyde group is prone to oxidation and Schiff base formation. Strategies include:
- Prodrug Design : Convert the aldehyde to a protected acetal derivative, which hydrolyzes in vivo.
- pH Adjustment : Buffer solutions (pH 6.5–7.5) minimize aldehyde degradation.
- Co-solvents : Use DMSO or PEG-400 to enhance solubility and reduce aggregation .
Q. How can researchers resolve discrepancies in reported SAR for thiazole-4-carbaldehyde derivatives?
- Methodological Answer : Discrepancies often stem from divergent substituent positioning. For example:
| Substituent Position | Biological Activity (IC) | Key Factor |
|---|---|---|
| 3,5-Dimethylphenyl | 28 µM (HeLa cells) | Hydrophobicity |
| 4-Fluorophenyl | 12 µM (HeLa cells) | Electronic effects |
| 2,4-Dichlorophenyl | 45 µM (HeLa cells) | Steric hindrance |
Systematic substitution at the phenyl ring, combined with molecular docking, clarifies contributions of electronic vs. steric effects .
Q. What advanced computational methods are suitable for predicting the compound’s metabolic pathways?
- Methodological Answer : Use in silico tools like:
- ADMET Predictor : Simulates Phase I/II metabolism (e.g., aldehyde oxidation to carboxylic acid).
- CYP450 Docking : Identifies likely oxidation sites (e.g., CYP3A4-mediated demethylation).
- MetaSite : Maps metabolic hotspots based on electron density and steric accessibility .
Methodological Challenges & Contradictions
Q. How should researchers address conflicting data on the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer : Contradictions arise from solvent polarity and catalyst choice. For example:
- In polar aprotic solvents (DMF), the aldehyde undergoes rapid Knoevenagel condensation with active methylene compounds.
- In non-polar solvents (toluene), steric hindrance from the 3,5-dimethyl groups slows reactivity.
- Use kinetic studies (e.g., NMR monitoring) to track reaction progress and identify intermediates .
Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in antimicrobial assays?
- Methodological Answer : Combine:
- Time-Kill Curves : Assess bactericidal vs. bacteriostatic effects.
- Membrane Permeability Assays : Use SYTOX Green to detect cell wall disruption.
- Proteomics : Identify protein targets via affinity chromatography or thermal shift assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
